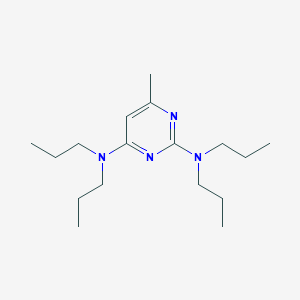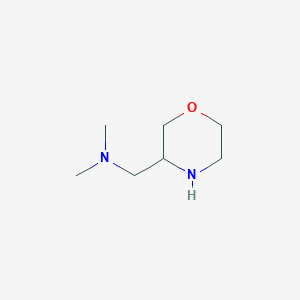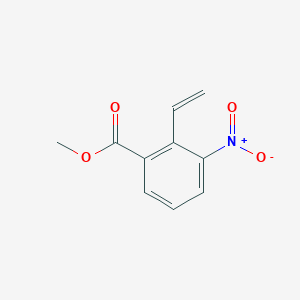
8-Aminoquinoline-7-carbaldehyde
Vue d'ensemble
Description
8-Aminoquinoline-7-carbaldehyde, also known as 8-Amino-7-quinolinecarbaldehyde, is a chemical compound with the molecular formula C10H8N2O . It is an 8-amino derivative of quinoline .
Synthesis Analysis
The original synthesis of 8-Aminoquinoline, a related compound, involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . Another method involves the preparation of these compounds starting from commercially available 8-bromo-2-methylquinoline .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with an aldehyde group at the 7-position and an amino group at the 8-position .
Physical and Chemical Properties Analysis
This compound has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .
Applications De Recherche Scientifique
Synthesis Methods and Applications
- An improved preparation method for 8-aminoquinoline-7-carbaldehyde has been developed, involving the oxidation of the methyl group in 7-methyl-8-nitroquinoline to an aldehyde, followed by reduction to the amino aldehyde. This method allows for the synthesis of various aromatic and heterocyclic compounds (Riesgo, Jin, & Thummel, 1996).
- A six-step synthesis of this compound from 8-hydroxyquinoline has been developed. This aminoaldehyde undergoes Friedlander condensation with ketones to form 2-substituted 1,10-phenanthrolines and 1,2-diketones (Chi-ying, Tie-lin, Zhiqiang, & Thummel, 1994).
Chemical Properties and Applications
- 8-Aminoquinoline derivatives have been studied for their applications as analytical reagents. Azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde form intensely colored chelates with metal ions, demonstrating potential use in metal ion detection (Hata & Uno, 1972).
- A study on 7-hydroxyquinoline-8-carbaldehydes (7-HQCs) revealed their trifunctional proton-donating/accepting nature, suggesting potential applications in photophysical and spectroscopic fields (Vetokhina et al., 2013).
Photophysical and Photochemical Applications
- The photoinduced hydrogen atom transfer in molecules such as 7-hydroxy-4-methylquinoline-8-carbaldehyde demonstrates the potential for developing optically driven molecular switches, highlighting an exciting area of application in molecular photonics (Lapinski et al., 2009).
Molecular Complexes and Ligand Development
- The Friedländer condensation of this compound with various compounds has led to the creation of chiral complexes and ligands for use in coordination chemistry, particularly with copper and ruthenium (Riesgo, Credi, De Cola, & Thummel, 1998).
Mécanisme D'action
Target of Action
8-Aminoquinoline-7-carbaldehyde is a derivative of 8-Aminoquinoline . The primary targets of 8-Aminoquinoline derivatives are the liver stages of Plasmodium infections . These compounds are effective against the exo-erythrocytic liver stages of the malaria parasite, central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Mode of Action
It is known that 8-aminoquinoline derivatives interact with their targets in the liver stages of plasmodium infections . This interaction results in the prevention of infection or relapse, cure of the disease, and prevention of transmission of the infection .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the Plasmodium parasite. By targeting the liver stages of the parasite, these compounds prevent the progression of the parasite’s life cycle, thus preventing the onset of malaria .
Pharmacokinetics
Result of Action
The result of the action of this compound is the prevention of malaria infection or relapse, cure of the disease, and prevention of transmission of the infection . This is achieved by targeting and disrupting the liver stages of the Plasmodium parasite’s life cycle .
Orientations Futures
8-Aminoquinoline and its derivatives have been tested for anti-malaria activity and are still used routinely worldwide as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria . This suggests potential future directions for the study and application of 8-Aminoquinoline-7-carbaldehyde and related compounds in medicinal chemistry.
Analyse Biochimique
Biochemical Properties
It is known that the 8-aminoquinoline class of compounds, to which 8-Aminoquinoline-7-carbaldehyde belongs, has significant anti-malarial activity
Cellular Effects
Other 8-aminoquinolines have been shown to be effective against the liver stages of Plasmodium infections
Molecular Mechanism
It is known that 8-aminoquinolines can serve as a directing group in organic synthesis . This suggests that this compound may interact with biomolecules in a similar manner.
Propriétés
IUPAC Name |
8-aminoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLCNSCTZZXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453375 | |
| Record name | 8-aminoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158753-17-4 | |
| Record name | 8-aminoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoquinoline-7-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-aminoquinoline-7-carbaldehyde contribute to the synthesis of chiral compounds?
A: this compound serves as a key starting material in the synthesis of chiral ligands. For instance, it reacts with enantiomerically pure nopinone derivatives via Friedländer condensation to yield chiral (2,3-b)-pineno-1,10-phenanthrolines. [] These chiral ligands, upon coordination with Copper(I), form non-interconvertible chiral complexes exhibiting distinct optical properties. [] This demonstrates the utility of this compound in constructing chiral molecules with potential applications in asymmetric catalysis and chiroptical materials.
Q2: What are the common synthetic applications of this compound in material science?
A: this compound acts as a versatile building block for synthesizing diverse spirobifluorene-derived N-heterocycles. [] These compounds, featuring extended π-conjugated systems, exhibit interesting photophysical properties, including strong photoluminescence in the 390–430 nm region. [] Such materials hold promise for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.
Q3: Can you describe the use of this compound in synthesizing organometallic compounds?
A: this compound plays a crucial role in preparing heteroaryl-substituted ferrocenes via the Friedländer reaction. [] Reacting it with diacetylferrocene yields a mixture of mono- and 1,1'-bis(heteroaryl)-substituted ferrocenes, highlighting its versatility in introducing heteroaryl substituents onto the ferrocene core. [] This approach enables the development of novel organometallic compounds with tailored electronic and optical properties for potential applications in catalysis, materials science, and medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


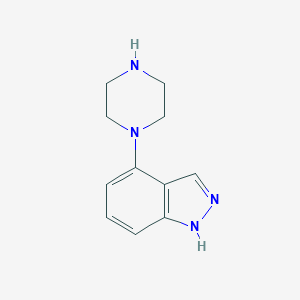
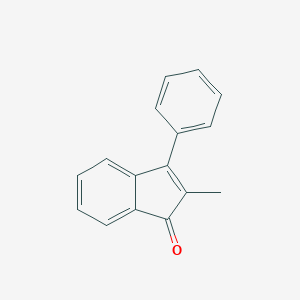
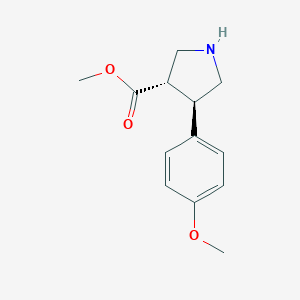
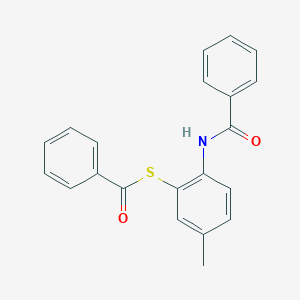
![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)
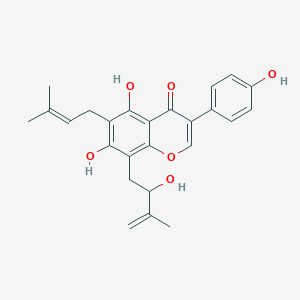

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)
![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)
![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)
